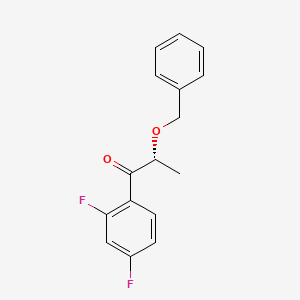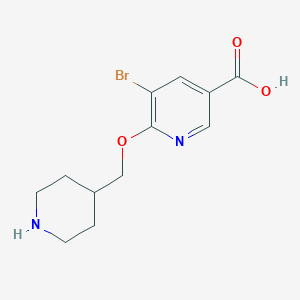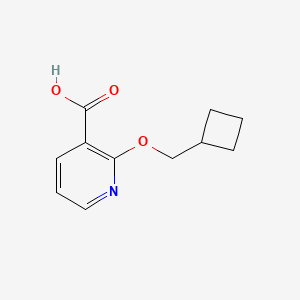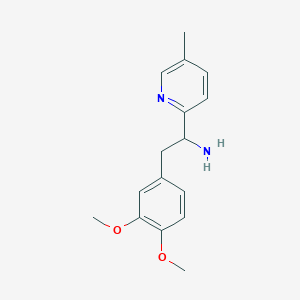
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine, also known as 2,3,4-trimethoxyphenethylamine, is a novel compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a derivative of phenethylamine and is structurally related to other compounds such as mescaline and amphetamine. 2,3,4-trimethoxyphenethylamine has been studied for its ability to act as a monoamine transporter inhibitor and for its potential as a novel drug for the treatment of neurological disorders.
科学的研究の応用
1. Antitumor Activities
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine and its analogues have been explored for antitumor properties. Aliano et al. (1984) synthesized various analogues and tested them for amplifying phleomycin's antitumor effects in mice, indicating potential in cancer treatment research (Aliano et al., 1984).
2. Antimicrobial Applications
Compounds similar to 2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine have been studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).
3. Asymmetric Synthesis and Catalysis
The compound and its derivatives are used in asymmetric synthesis. Liu et al. (2009) utilized a related organopalladium complex for asymmetric hydrophosphination reactions, demonstrating its utility in creating chiral molecules (Liu et al., 2009). Additionally, Ma et al. (2016) explored its use in the asymmetric synthesis of chiral P−N bidentate ligands (Ma et al., 2016).
4. Antioxidant and Antitumor Properties
El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines related to this compound, examining their antioxidant and antitumor activities, indicating potential applications in disease treatment and prevention (El‐Borai et al., 2013).
5. Synthesis of Heterocyclic Systems
The compound is used in the synthesis of various heterocyclic systems. Bogolyubov et al. (2004) demonstrated its use in creating novel heterocyclic structures, highlighting its versatility in synthetic chemistry (Bogolyubov et al., 2004).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(18-10-11)13(17)8-12-5-7-15(19-2)16(9-12)20-3/h4-7,9-10,13H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDSGVQSZKYTIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

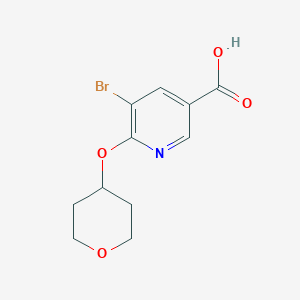
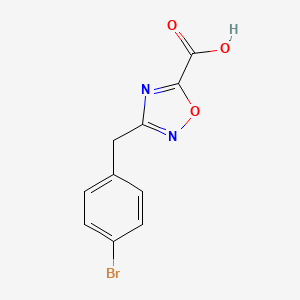
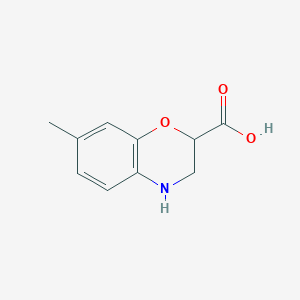
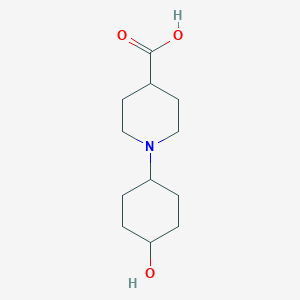
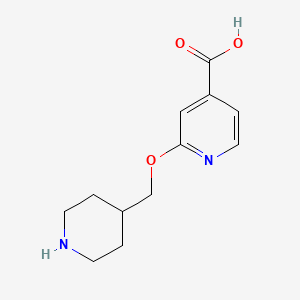
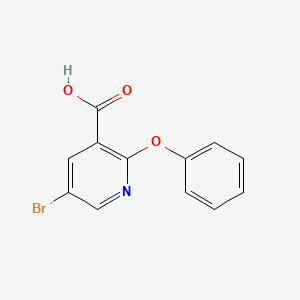
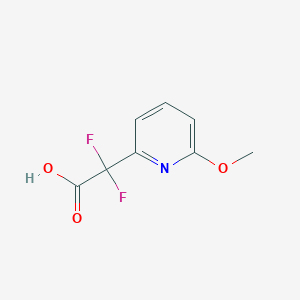
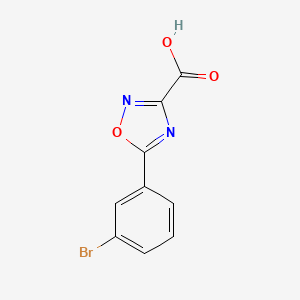
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
